L-Alanine-N-fmoc
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Overview
Description
L-Alanine-N-fmoc, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine, is a derivative of the amino acid L-alanine. It is commonly used in peptide synthesis due to its role as a protecting group for the amino group of amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-N-fmoc can be synthesized through several methods. One common method involves reacting L-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and controlled reaction environments helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
L-Alanine-N-fmoc undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) .
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides .
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products
The major products formed from these reactions include the deprotected amino acid (L-alanine) and the desired peptide sequences when used in peptide synthesis .
Scientific Research Applications
L-Alanine-N-fmoc is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary mechanism of action of L-Alanine-N-fmoc involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alanine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
L-Alanine-N-fmoc is unique due to its specific use as a protecting group in peptide synthesis. Similar compounds include:
N-Boc-L-alanine: Uses a tert-butyloxycarbonyl (Boc) group as a protecting group, which is acid-labile.
N-Cbz-L-alanine: Uses a benzyloxycarbonyl (Cbz) group as a protecting group, which is removed by hydrogenolysis .
This compound is preferred in many cases due to its base-labile nature, which allows for mild deprotection conditions that do not affect other acid-labile groups in the peptide sequence .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i11+1 |
InChI Key |
QWXZOFZKSQXPDC-LAGVNOJESA-N |
Isomeric SMILES |
C[13C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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